molecular formula C7H11N3 B1315397 4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 74197-15-2

4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B1315397
CAS No.: 74197-15-2
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound with the molecular formula C₇H₁₁N₃ It belongs to the indazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indazole derivatives with various functional groups attached to the amine nitrogen.

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
  • 1-methyl-1H-indazole-4-acetic acid

Uniqueness

4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific amine substitution at the 5-position of the indazole ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other indazole derivatives .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQGFNPJUNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512532
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-15-2
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 4
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 5
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 6
4,5,6,7-tetrahydro-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.